Product packaging for 3-Isobutylglutaric anhydride(Cat. No.:CAS No. 185815-59-2)

3-Isobutylglutaric anhydride

Cat. No.: B147140
CAS No.: 185815-59-2
M. Wt: 170.21 g/mol
InChI Key: XLSGYCWYKZCYCK-UHFFFAOYSA-N
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Description

3-Isobutylglutaric anhydride (CAS 185815-59-2) is a cyclic anhydride with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol [ ]. This compound serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry, where it is most recognized for its role in the synthesis and analysis of Pregabalin [ ]. Pregabalin is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder [ ]. During the manufacturing of Pregabalin, this compound is identified as a process impurity, making it essential for use as a reference standard in analytical testing to ensure the final Active Pharmaceutical Ingredient (API) meets stringent regulatory purity standards [ ][ ]. Beyond its role in quality control, the compound's reactive anhydride functionality and prochiral nature make it a versatile building block for asymmetric synthesis [ ]. A key research application involves the desymmetrization of this anhydride, for example through quinine-mediated ring-opening, to produce chiral hemiester intermediates that are pivotal in the stereoselective synthesis of enantiomerically pure compounds like (S)-Pregabalin [ ][ ]. The compound is typically a yellow to brown liquid at room temperature with a predicted boiling point of 279.3±9.0 °C and a density of 1.054 g/cm³ [ ]. It should be stored under an inert atmosphere at 2-8°C [ ][ ]. As a reactive chemical, appropriate safety precautions should be followed; it has associated hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation [ ]. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B147140 3-Isobutylglutaric anhydride CAS No. 185815-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)oxane-2,6-dione
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InChI

InChI=1S/C9H14O3/c1-6(2)3-7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSGYCWYKZCYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467187
Record name 3-Isobutylglutaric anhydride
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185815-59-2
Record name Dihydro-4-(2-methylpropyl)-2H-pyran-2,6(3H)-dione
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Record name 3-Isobutylglutaric anhydride
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Record name 2H-Pyran-2,6(3H)-dione, dihydro-4-(2-methylpropyl)
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Synthetic Methodologies for 3 Isobutylglutaric Anhydride and Its Precursors

Strategies for 3-Isobutylglutaric Acid Synthesis

The synthesis of 3-isobutylglutaric acid is a pivotal step in the production of 3-isobutylglutaric anhydride (B1165640) and, subsequently, other commercially significant compounds. Various strategies have been developed to optimize yield, purity, and environmental footprint.

Multi-Step Condensation and Hydrolysis Routes

Traditional synthesis of 3-isobutylglutaric acid often involves a sequential process of condensation reactions followed by hydrolysis and decarboxylation.

A prevalent and well-documented route to 3-isobutylglutaric acid begins with a Knoevenagel condensation. nbinno.compatsnap.com This reaction typically involves the condensation of isovaleraldehyde (B47997) with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686) or diethyl malonate. nbinno.comsmolecule.comresearchgate.net For instance, isovaleraldehyde can be reacted with diethyl malonate in a cyclohexane (B81311) solvent using hexahydropyridine acetate (B1210297) as a catalyst. patsnap.com

This initial condensation is followed by a Michael addition reaction. smolecule.comresearchgate.net The intermediate product from the Knoevenagel step is reacted with a Michael donor, like diethyl malonate, in the presence of a base such as sodium ethoxide, to construct the carbon backbone of the glutaric acid derivative. This sequence of reactions builds the necessary carbon framework for the target molecule. google.com

Following the condensation steps, the resulting intermediate undergoes hydrolysis and decarboxylation to yield 3-isobutylglutaric acid. nbinno.comgoogle.com This transformation is typically achieved by heating the intermediate in the presence of a strong acid. google.com For example, the product from the Michael addition can be hydrolyzed under acidic conditions to furnish the final 3-isobutylglutaric acid. patsnap.com Concentrated hydrochloric acid or hydrobromic acid at temperatures between 100°C and 140°C are commonly employed for this purpose. google.com The heating also facilitates the decarboxylation of the intermediate, removing excess carboxyl groups. patsnap.comresearchgate.net

One-Pot Synthetic Approaches for Precursors

To improve efficiency and reduce the need for isolating intermediates, one-pot synthetic methods have been developed. google.comgoogleapis.com These processes combine multiple reaction steps into a single reaction vessel. One such approach involves combining isovaleraldehyde, an active methylene compound like ethyl cyanoacetate, and a Michael donor such as diethyl malonate in a single step with a base and a non-polar solvent. google.com The resulting intermediate is then hydrolyzed in the same pot to produce 3-isobutylglutaric acid. google.com While these one-pot processes can be more efficient, they may also carry forward impurities if the initial condensation steps produce isomeric byproducts. googleapis.com

Enzymatic and Biocatalytic Pathways for Precursor Compounds

In recent years, enzymatic and biocatalytic methods have gained attention as green and highly selective alternatives for producing precursors to 3-isobutylglutaric acid, particularly for the synthesis of optically active compounds. kyoto-u.ac.jpenzymaster.de These methods are crucial for producing specific enantiomers required for pharmaceuticals. nih.gov

One significant approach is the desymmetrization of a prochiral substrate, 3-isobutyl glutarimide (B196013), using an engineered D-hydantoinase. enzymaster.dersc.org This biocatalytic hydrolysis yields (R)-3-isobutyl glutaric acid monoamide, a direct chiral precursor for certain pharmaceutical syntheses. nih.govrsc.org Researchers have successfully evolved enzymes, such as the imidase BpIH from Burkholderia phytofirmans, to achieve high conversion rates (over 88%) and excellent enantiomeric excess (over 99.9%) in the production of (R)-3-isobutylglutarate monoamide (R-IBM) from 3-isobutylglutarimide (IBI). nih.gov This method avoids the 50% theoretical yield limit of traditional kinetic resolutions and operates under mild conditions. nih.gov

Comparison of Synthetic Approaches for 3-Isobutylglutaric Acid Precursors
MethodKey Reagents/CatalystsKey FeaturesReported Yield/Conversion
Multi-Step Chemical SynthesisIsovaleraldehyde, Diethyl Malonate, Ethyl Cyanoacetate, Strong Acids (HCl, HBr)Well-established, sequential Knoevenagel/Michael reactions followed by hydrolysis/decarboxylation. nbinno.compatsnap.comgoogle.comOverall yields can be moderate to good, but multiple steps can lower overall efficiency.
One-Pot Chemical SynthesisCombines reactants from multi-step synthesis in a single vessel. google.comImproves process efficiency by reducing intermediate isolation steps. google.comgoogleapis.comCan be efficient, but potential for carrying over impurities from side reactions. googleapis.com
Enzymatic Desymmetrization3-Isobutyl Glutarimide, Engineered D-Hydantoinase or Imidase. nih.govrsc.orgHighly enantioselective, environmentally friendly ("green"), can achieve theoretical yields of 100% for the desired chiral product. enzymaster.denih.govUp to 99% molar yield and >99.5% enantiomeric excess (ee) for (R)-3-isobutyl glutaric acid monoamide. enzymaster.dersc.org

Conversion of 3-Isobutylglutaric Acid to 3-Isobutylglutaric Anhydride

The final step in the formation of the target compound is the cyclization of 3-isobutylglutaric acid to form this compound. This is a dehydration reaction that removes one molecule of water from the two carboxylic acid groups.

A common and straightforward method involves heating 3-isobutylglutaric acid with a dehydrating agent. zbjimg.com Acetic anhydride is frequently used for this purpose; the reaction is typically conducted by heating a mixture of 3-isobutylglutaric acid and acetic anhydride at temperatures around 120°C. google.com Thionyl chloride is another effective reagent for this conversion, often used by refluxing it with the diacid. googleapis.com This method has been noted as advantageous for producing high-purity anhydride in-situ for subsequent reactions. googleapis.com Microwave irradiation has also been explored as a solvent-free modification to accelerate the reaction and reduce energy consumption.

Reaction Conditions for Anhydride Formation
Dehydrating AgentTemperatureTimeReported Yield
Acetic Anhydride120°C2 hours~92%
Acetic Anhydride with Catalytic H₂SO₄130°C1.5 hours94%
Thionyl ChlorideReflux30 minutesUsed for high-purity in-situ generation. googleapis.com
Microwave Irradiation (Solvent-Free)140°C20 minutes95% conversion

Conventional Anhydride Formation Methods (e.g., Acetic Anhydride, Thionyl Chloride)

The cyclization of 3-isobutylglutaric acid to form this compound is conventionally achieved using dehydrating agents. Acetic anhydride and thionyl chloride are two of the most commonly employed reagents for this transformation. sci-hub.segoogleapis.com

Acetic Anhydride: A widely used and straightforward method involves heating 3-isobutylglutaric acid with an excess of acetic anhydride. sci-hub.se The reaction proceeds via a nucleophilic acyl substitution, where the acetic anhydride acts as both the dehydrating agent and the solvent. The mixture is typically heated to reflux. sci-hub.sezbjimg.com One specific protocol involves heating the acid with acetic anhydride at 120°C for two hours. google.com Upon completion, the excess acetic anhydride and the acetic acid byproduct can be removed by distillation. sci-hub.se This method is effective, with reported yields as high as 91% under certain conditions. researchgate.net

Thionyl Chloride (SOCl₂): Thionyl chloride offers an alternative route to the anhydride. It is a powerful chlorinating agent that converts carboxylic acids into highly reactive acyl chlorides. google.com In this context, 3-isobutylglutaric acid can be refluxed with thionyl chloride for approximately 30 minutes. googleapis.com The excess, volatile thionyl chloride is then removed by distillation. googleapis.comorgsyn.org This method is often utilized for the in-situ generation of the anhydride, which is then used directly in a subsequent reaction step without isolation. googleapis.com This approach is considered advantageous over methods using acetic anhydride or acetyl chloride in certain synthetic pathways. googleapis.com The reaction may be catalyzed by the addition of a small amount of dimethylformamide (DMF). orgsyn.org

Table 1: Conventional Synthesis Parameters for this compound

ReagentTemperature (°C)TimeNotesReference
Acetic Anhydride1202 hoursReagent used in excess. google.com
Thionyl ChlorideReflux30 minutesOften used for in-situ preparation. googleapis.com

Optimized Cyclization Protocols for Enhanced Yield and Purity

To improve the efficiency, yield, and purity of this compound, researchers have focused on optimizing reaction conditions. These optimizations involve fine-tuning parameters such as reagent ratios, temperature, and reaction time.

One example of an optimized protocol using acetic anhydride involves precise control over the stoichiometry and reaction environment. Instead of using a large excess of acetic anhydride, the mass ratio of 3-isobutylglutaric acid to acetic anhydride is controlled to a range of 1:0.7 to 1:1. google.com The reaction temperature is maintained between 110°C and 130°C, with a preferred temperature of 120°C. google.com The reaction time is also specified to be between 1.5 and 3 hours, with 2 hours being optimal. google.com These controlled conditions are designed to maximize the conversion to the anhydride while potentially minimizing the formation of byproducts.

The use of thionyl chloride can also be considered an optimized protocol, as it is reported to be more advantageous than prior art methods using acetic anhydride for certain applications, facilitating a clean in-situ preparation of the anhydride for subsequent transformations. googleapis.com Further advanced synthetic strategies, such as the quinine-mediated desymmetrization of the anhydride, rely on the availability of a high-purity starting material, underscoring the importance of optimized cyclization protocols. researchgate.net

Table 2: Optimized Synthesis Parameters Using Acetic Anhydride

ParameterOptimized RangePreferred ValueReference
Mass Ratio (Acid:Anhydride)1 : (0.7 - 1.0)1 : (0.8 - 1.0) google.com
Temperature (°C)110 - 130120 google.com
Time (hours)1.5 - 3.02.0 google.com

Chemical Reactivity and Mechanistic Investigations of 3 Isobutylglutaric Anhydride

Nucleophilic Ring-Opening Reactions

The core reactivity of 3-isobutylglutaric anhydride (B1165640) lies in the electrophilicity of its two carbonyl carbons. Nucleophiles readily attack one of these carbons, leading to the cleavage of an acyl-oxygen bond and the opening of the six-membered ring. This process forms the basis for a variety of important chemical transformations.

Reactions with Alcohols (Alcoholysis)

The reaction of 3-isobutylglutaric anhydride with alcohols, known as alcoholysis, results in the formation of monoester dicarboxylic acids, or hemiesters. This reaction is a fundamental transformation, often employed as a key step in the synthesis of pharmaceutical intermediates. clockss.org For instance, the ring-opening esterification with cinnamyl alcohol is a documented step in certain synthetic routes. researchgate.net The reaction can be catalyzed by organic amines. guidechem.com The choice of alcohol and reaction conditions can be tailored to achieve desired outcomes, including stereoselectivity, as discussed in section 3.2.1.

Reactions with Thiols (Thiolysis)

Analogous to alcoholysis, this compound reacts with thiols to yield hemithioesters. This reaction, or thiolysis, expands the synthetic utility of the anhydride. Research has demonstrated the enantioselective thiolysis of this compound using nucleophiles like benzyl (B1604629) mercaptan, catalyzed by chiral sulfonamides, to produce chiral hemithioesters with high enantiomeric excess. researchgate.netgoogle.com This highlights the anhydride's capacity to react with a range of sulfur-based nucleophiles under controlled, stereoselective conditions.

Reactions with Amines (Ammonolysis, Amidation)

Amidation, including the specific case of ammonolysis (reaction with ammonia), is one of the most significant reactions of this compound. This process is a cornerstone in the industrial synthesis of Pregabalin (B1679071). google.comquickcompany.in The reaction with aqueous ammonia (B1221849) (ammonolysis) opens the anhydride ring to produce 3-(carbamoylmethyl)-5-methylhexanoic acid. zbjimg.comgoogleapis.comepo.org This reaction is typically performed at controlled temperatures, often between 0°C and 30°C, to ensure high yields and purity. epo.orggoogle.com

Beyond ammonia, various primary and chiral amines can be used as nucleophiles. For example, reacting the anhydride with a chiral amine such as (R)-(+)-1-phenylethylamine produces a diastereomeric mixture of amides. zbjimg.compatsnap.com This strategy allows for the separation of the desired stereoisomer, which is a crucial step in asymmetric synthesis. patsnap.com The reaction is often facilitated by a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and carried out in solvents like toluene (B28343) at low temperatures. patsnap.com

Other Nucleophilic Additions

While reactions with alcohols, thiols, and amines are the most extensively studied, the electrophilic nature of this compound allows for reactions with other nucleophiles. These transformations, though less common in the context of its primary applications, are mechanistically plausible and contribute to its broader chemical profile.

Stereoselective Transformations and Desymmetrization Strategies

The symmetrical, yet prochiral, structure of this compound makes it an ideal substrate for desymmetrization reactions. In this process, a chiral reagent or catalyst selectively attacks one of the two enantiotopic carbonyl groups, leading to a single enantiomer of the ring-opened product.

Chiral Catalyst-Mediated Enantioselective Ring Opening

The enantioselective ring-opening of this compound is a powerful strategy for generating chiral building blocks. researchgate.net This is most effectively achieved through alcoholysis or thiolysis in the presence of a chiral, non-racemic catalyst. Cinchona alkaloids and their derivatives have proven to be particularly effective organocatalysts for this purpose. lookchem.comresearchgate.net

For example, the desymmetrization via alcoholysis using various alcohols can yield hemiesters with high enantiomeric excess (ee). lookchem.com The use of a bifunctional Cinchona-based sulfonamide catalyst has been reported to achieve exceptionally high ee values, such as 98% ee in the reaction with benzyl alcohol. lookchem.com Similarly, quinine-mediated ring opening with cinnamyl alcohol is a key step in a highly enantioselective synthesis of (S)-Pregabalin, yielding the product in high yield and excellent enantiomeric excess. researchgate.netresearchgate.net The catalyst loading can sometimes influence the stereochemical outcome of the reaction. researchgate.net

This catalytic, asymmetric ring-opening provides an efficient and atom-economical route to valuable chiral intermediates, avoiding the need for classical resolution of racemic mixtures. researchgate.netlookchem.com

Prochiral Recognition in Reactions with Chiral Secondary Alcohols

The desymmetrization of prochiral anhydrides, such as this compound, through reactions with chiral alcohols is a critical strategy for accessing enantiomerically enriched compounds. This process relies on the ability of a chiral reagent to selectively react with one of the two enantiotopic carbonyl groups of the anhydride, leading to the formation of a chiral hemiester. The stereochemical outcome of this reaction is governed by the specific interactions between the chiral alcohol and the anhydride in the transition state.

Cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956), have been extensively studied as catalysts for the enantioselective alcoholysis of cyclic anhydrides. researchgate.net These alkaloids possess a quinuclidine (B89598) nitrogen that acts as a base to activate the alcohol, and a quinoline (B57606) moiety that can participate in hydrogen bonding and other non-covalent interactions to direct the nucleophilic attack of the alcohol to one of the carbonyl groups of the anhydride. researchgate.net The configuration at the C8 and C9 positions of the cinchona alkaloid is a key determinant of the enantioselectivity, with quinine and quinidine often providing hemiesters of opposite absolute configurations with comparable levels of enantioselectivity. researchgate.net

For instance, the quinine-mediated ring opening of this compound with cinnamyl alcohol is a key step in a highly enantioselective synthesis. researchgate.netresearchgate.net This reaction proceeds with high yield and excellent enantiomeric excess, demonstrating the effective prochiral recognition of the anhydride by the chiral catalyst-alcohol complex. researchgate.net The resulting chiral hemiester can then be further transformed into valuable target molecules. researchgate.netresearchgate.net

The efficiency of this prochiral recognition is influenced by several factors, including the structure of the chiral alcohol, the catalyst, the solvent, and the reaction temperature. For example, the use of a 1:1 toluene/ether mixture as the solvent at -55 °C has been shown to be effective in achieving high enantioselectivity in the desymmetrization of similar anhydrides. researchgate.net

The general process for the asymmetric ring opening of this compound can involve combining the anhydride with a chiral alcohol in the presence of a base. google.com Alternatively, a non-chiral alcohol can be used in combination with a chiral amine. google.com The selection of the appropriate chiral auxiliary and reaction conditions is crucial for achieving the desired level of stereocontrol.

Diastereoselective Approaches to Hemiester Intermediates

Diastereoselective strategies offer an alternative and powerful approach to obtaining stereochemically defined hemiester intermediates from this compound. These methods typically involve the reaction of the anhydride with a chiral alcohol to form a mixture of diastereomeric hemiesters, which can then be separated.

A notable example is the synthesis of pregabalin, where this compound is reacted with cinnamyl alcohol to produce a racemic hemiester. This mixture of diastereomers is then resolved through the formation of diastereomeric salts with a chiral organic base, such as (1S,2S)-cyclo-hexylamine (CHA), followed by crystallization. This classical resolution approach allows for the isolation of the desired enantiomerically pure hemiester.

The efficiency of such diastereoselective approaches depends on several factors:

The nature of the chiral alcohol: The steric and electronic properties of the chiral alcohol influence the diastereoselectivity of the initial ring-opening reaction.

The resolving agent: The choice of the chiral base for salt formation is critical for achieving efficient separation of the diastereomers.

Crystallization conditions: Solvent, temperature, and other crystallization parameters play a significant role in obtaining high diastereomeric purity.

Kinetic resolution, mediated by catalysts like quinine, can also be employed to generate diastereomerically enriched hemiester intermediates. researchgate.net In this process, one enantiomer of the racemic anhydride reacts preferentially with the chiral alcohol, leading to a mixture of a highly enriched hemiester and unreacted anhydride of the opposite configuration.

The table below summarizes key aspects of diastereoselective approaches involving this compound:

ApproachKey ReagentsIntermediateSeparation Method
Classical ResolutionCinnamyl alcohol, (1S,2S)-CHARacemic hemiesterDiastereomeric salt crystallization
Kinetic ResolutionChiral alcohol, QuinineEnriched hemiesterChromatographic or other separation techniques

These diastereoselective methods, while sometimes requiring an additional separation step, provide robust and scalable routes to enantiomerically pure hemiester intermediates, which are crucial building blocks in the synthesis of complex chiral molecules.

Derivatization Pathways and Functional Group Interconversions

The chemical versatility of this compound allows for a variety of derivatization pathways and functional group interconversions, enabling its use as a precursor to a wide range of compounds. The cyclic anhydride functionality is the primary site of reactivity, readily undergoing ring-opening reactions with various nucleophiles.

One of the most common derivatization pathways is amidation . The reaction of this compound with ammonia or amines leads to the formation of the corresponding glutaramic acid derivatives. For instance, treatment with ammonium (B1175870) hydroxide (B78521) opens the anhydride ring to yield 3-carbamoylmethyl-5-methylhexanoic acid. daneshyari.comgoogle.com This reaction is a key step in certain synthetic routes to pregabalin. google.com The reaction conditions, such as temperature and the ratio of reactants, can be controlled to optimize the yield of the desired monoamide. google.com

Esterification is another fundamental transformation. As previously discussed, the reaction with alcohols, both chiral and achiral, produces hemiesters. google.com These hemiesters can be further esterified to form diesters if desired.

Reduction of the carboxylic acid groups in the ring-opened derivatives of this compound can be achieved using standard reducing agents. For example, the carboxylic acid can be reduced to a primary alcohol.

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. lkouniv.ac.inslideshare.net This approach is highly relevant to the derivatives of this compound. For example, the carboxylic acid group of a hemiester derivative can be converted into other functional groups.

A key transformation is the Curtius rearrangement , which converts a carboxylic acid into an amine with the loss of one carbon atom. This rearrangement proceeds through an acyl azide (B81097) intermediate and is instrumental in the synthesis of β-amino acids from glutaric anhydride derivatives. researchgate.netresearchgate.net For example, a hemiester derived from this compound can undergo a Curtius rearrangement to furnish an aminomethyl group, a critical step in the synthesis of pregabalin. researchgate.net

The table below outlines some of the key derivatization and functional group interconversion pathways for this compound and its derivatives:

Reaction TypeReagent(s)Product Functional Group(s)
AmidationAmmonia, AminesAmide, Carboxylic Acid
EsterificationAlcoholsEster, Carboxylic Acid
Curtius RearrangementDiphenylphosphoryl azide (DPPA), heat; then waterAmine
Reductione.g., Borane (BH3)Alcohol
Halogenation (of carboxylic acid)e.g., Thionyl chloride (SOCl2)Acyl Chloride

These transformations highlight the synthetic utility of this compound as a versatile starting material, enabling the construction of complex molecules with diverse functionalities. ub.eduvanderbilt.edu

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of 3-isobutylglutaric anhydride (B1165640) is most prominently demonstrated in the pharmaceutical industry, where it functions as a critical precursor for the synthesis of active pharmaceutical ingredients (APIs).

3-Isobutylglutaric anhydride is a well-established starting material in the synthesis of GABA analogues. google.comgoogleapis.com These compounds are structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and are utilized for their therapeutic effects on the central nervous system. google.comgoogleapis.com The synthesis of these analogues often involves the ring-opening of this compound with an amine, followed by a series of transformations to introduce the desired functional groups and stereochemistry. This initial ring-opening reaction is a crucial step that sets the carbon skeleton for the final GABA analogue.

A significant application of this compound is in the asymmetric synthesis of enantiomerically pure pharmaceuticals, most notably (S)-Pregabalin. google.comgoogleapis.comguidechem.com Pregabalin (B1679071) is a GABA analogue used in the management of neuropathic pain and as an anticonvulsant. google.comnbinno.comsci-hub.st The synthesis of the pharmacologically active (S)-enantiomer requires precise control of stereochemistry, and this compound serves as a key prochiral substrate. google.comgoogleapis.com

Several synthetic strategies leverage this compound to achieve the desired enantiopurity of Pregabalin. One common approach involves the desymmetrization of the anhydride through a ring-opening reaction with a chiral alcohol or amine. zbjimg.comresearchgate.net For instance, reaction with a chiral alcohol in the presence of a catalyst can lead to the formation of a chiral hemiester, which can then be further elaborated to (S)-Pregabalin. zbjimg.com Another method involves amidation of the anhydride to form a racemic glutaramic acid, followed by optical resolution using a chiral resolving agent like (R)-(+)-1-phenylethylamine to isolate the desired (S)-enantiomer. zbjimg.comportico.org This intermediate is then converted to (S)-Pregabalin through a Hofmann rearrangement. nbinno.comzbjimg.com

The key steps in a typical synthesis of (S)-Pregabalin from this compound are outlined below:

StepReactionReagents and ConditionsIntermediate Product
1Anhydride Formation3-Isobutylglutaric acid is treated with a dehydrating agent like acetic anhydride and heated. googleapis.comportico.orgThis compound
2AmidationThe anhydride reacts with ammonia (B1221849) (NH₃) or an ammonia source. zbjimg.comportico.orggoogle.com(±)-3-(Carbamoylmethyl)-5-methylhexanoic acid (CMH)
3Optical ResolutionThe racemic CMH is treated with a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine). zbjimg.com(R)-3-(Carbamoylmethyl)-5-methylhexanoic acid
4Hofmann RearrangementThe resolved (R)-CMH undergoes a Hofmann rearrangement using reagents like bromine and sodium hydroxide (B78521). google.comzbjimg.com(S)-Pregabalin

Applications in Polymer Chemistry and Materials Science

Beyond pharmaceuticals, this compound finds utility in the realm of polymer chemistry, where its ring structure is amenable to polymerization reactions.

This compound can undergo ring-opening copolymerization (ROCOP) with cyclic ethers (epoxides) to produce polyesters. nih.gov This method offers a pathway to synthesize polyesters with specific functionalities and properties. The copolymerization is typically mediated by a catalyst and involves the alternating insertion of the anhydride and ether monomers into the growing polymer chain. nih.gov The isobutyl group from the anhydride becomes a pendant group on the polyester (B1180765) backbone, influencing the polymer's physical properties such as its glass transition temperature and solubility. This approach allows for the creation of functional biopolyesters, especially when using bio-based epoxides. nih.gov

The incorporation of this compound into polymer chains allows for the development of advanced materials with tailored properties. nih.gov The anhydride-derived units within the polymer can serve as points for further modification, enabling the synthesis of functional polymers. researchgate.net For instance, the presence of the isobutyl group can enhance the hydrophobicity of the polymer. The ability to create well-defined polymer architectures through controlled polymerization techniques like ROCOP opens up possibilities for applications in various fields, including biomaterials and specialty plastics. researchgate.netrsc.org

Other Synthetic Utility in Fine Chemicals and Specialty Compounds

The reactivity of this compound extends to the synthesis of various other fine and specialty chemicals. Its ability to react with a wide range of nucleophiles, such as alcohols, amines, and thiols, makes it a versatile intermediate. These reactions can be used to introduce the 3-isobutylglutaric moiety into different molecular frameworks, leading to the creation of novel compounds with potential applications in areas like agrochemicals, flavors, and fragrances. The anhydride functionality provides a convenient handle for constructing more complex molecules through straightforward chemical transformations.

Advanced Methodologies and Process Optimization

Green Chemistry Principles in Synthesis and Transformations

Green chemistry principles are integral to modern chemical manufacturing, aiming to reduce the environmental impact of chemical processes. The application of these principles to the synthesis and derivatization of 3-Isobutylglutaric anhydride (B1165640) offers significant advantages in terms of waste reduction, energy efficiency, and the use of safer materials.

Solvent-Free Reaction Conditions

Traditional organic syntheses often rely on large volumes of volatile and potentially hazardous solvents. The development of solvent-free reaction conditions for the synthesis of 3-Isobutylglutaric anhydride and its derivatives represents a significant advancement in green chemistry.

One notable approach involves the dehydration of 3-isobutylglutaric acid to its corresponding anhydride. Research has demonstrated that this conversion can be achieved by heating 3-isobutylglutaric acid with acetic anhydride in the absence of a traditional solvent. google.com This method not only eliminates the need for a separate solvent but also simplifies product isolation.

Further innovations include the use of microwave irradiation to facilitate solvent-free reactions. Advanced protocols have shown that microwave-assisted synthesis can achieve high conversion rates (around 95%) in significantly shorter reaction times (e.g., 20 minutes) and with a 60% reduction in energy consumption compared to conventional heating methods. Another solvent-free approach involves reacting 3-isobutylglutaric acid with formamide (B127407) at elevated temperatures (140–160 °C) to produce 3-isobutylglutarimide, a key derivative. scribd.com

The benefits of solvent-free conditions extend to derivatization reactions as well. For instance, the amidation of this compound can be carried out under solvent-free conditions, further reducing the process's environmental footprint.

Reaction StepReagentsConditionsKey Advantage
Anhydride Formation3-Isobutylglutaric acid, Acetic anhydride120°C, 2 hoursEliminates the need for a separate reaction solvent. google.com
Anhydride Formation3-Isobutylglutaric acidMicrowave irradiation (300 W, 140°C, 20 min)Reduced energy consumption and reaction time.
Glutarimide (B196013) Formation3-Isobutylglutaric acid, Formamide140–160 °CAvoids hazardous solvents and allows for reagent recovery. scribd.com

Atom Economy and Waste Minimization Strategies

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. royalsocietypublishing.orgnih.gov In the context of this compound synthesis, this involves designing reaction pathways that minimize the generation of byproducts.

Waste minimization strategies also encompass the recycling of solvents and reagents. beeindia.gov.in In industrial-scale production, the recycling of solvents like toluene (B28343) through fractional distillation has been shown to reduce waste by as much as 40%. Furthermore, the development of processes that utilize safer and more environmentally benign reagents, such as replacing toxic compounds with less hazardous alternatives, contributes to waste reduction at the source. google.com The use of catalytic reagents over stoichiometric ones is another key strategy, as catalysts can be used in small amounts and are often recyclable, thereby minimizing waste. researchgate.net

StrategyDescriptionImpact on Waste Reduction
One-Pot Synthesis Combining multiple reaction steps in a single vessel without isolating intermediates.Reduces solvent usage for workup and purification, minimizes product loss between steps. google.com
Solvent Recycling Recovering and reusing solvents, such as toluene, through distillation.Decreases the overall volume of solvent waste generated.
Use of Safer Reagents Replacing hazardous chemicals with less toxic alternatives (e.g., malonamide (B141969) nitrile for ethyl cyanoacetate).Reduces the generation of hazardous waste and improves process safety. google.com
Catalytic Processes Employing catalysts instead of stoichiometric reagents.Minimizes byproduct formation and often allows for catalyst recycling. researchgate.net

Development of Recoverable Reagents and Catalysts

The ability to recover and reuse reagents and catalysts is a cornerstone of sustainable chemical manufacturing. In the synthesis of this compound and its derivatives, the use of recoverable catalysts can significantly reduce costs and environmental impact.

For instance, in the synthesis of pregabalin (B1679071) from this compound, chiral catalysts are often employed to achieve the desired stereochemistry. researchgate.net The development of heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused is an active area of research. While specific examples of recoverable catalysts for the direct synthesis of this compound are not extensively detailed in the provided search results, the principle remains a key objective in green process design.

In related transformations, such as the desymmetrization of the anhydride, organocatalysts like cinchona alkaloids have been shown to be effective. researchgate.net While these are often used in stoichiometric amounts, research into catalytic versions and methods for their recovery is ongoing. The use of phase transfer catalysts in the synthesis of the precursor, 3-isobutylglutaric acid, also offers potential for recovery and reuse, especially when they are immiscible with the reaction medium. google.com

Continuous Flow Chemistry Applications in Anhydride Synthesis and Derivatization

Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis and derivatization of this compound. These benefits include enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for automation and high-throughput production. researcher.life

The synthesis of 3-isobutylglutaric acid, the precursor to the anhydride, has been adapted to continuous-flow reactors to better manage the heat generated during exothermic steps. This approach allows for more precise temperature control, leading to higher yields and fewer side products compared to traditional batch processing.

Flow chemistry is also well-suited for the derivatization of this compound. For example, peptide synthesis using mixed anhydrides has been successfully demonstrated in a continuous flow setup. researcher.life This methodology could be adapted for the amidation of this compound to produce key intermediates for pharmaceuticals like pregabalin. The use of tube-in-tube gas permeable membrane reactors in continuous flow systems also presents an innovative approach for reactions involving gases, which could be relevant for certain derivatization pathways. nih.gov

ProcessKey FeatureAdvantage in Continuous Flow
Anhydride Precursor Synthesis Exothermic reaction stepsEnhanced heat transfer and temperature control, leading to improved safety and selectivity.
Amidation/Derivatization Rapid reaction kineticsPrecise control over reaction time and stoichiometry, enabling high-throughput synthesis. researcher.life

Process Intensification Strategies for Industrial Scalability

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. For the industrial-scale production of this compound, several process intensification strategies can be employed.

The adoption of continuous flow reactors, as discussed previously, is another critical process intensification strategy. These systems offer a smaller footprint compared to large batch reactors and can be more easily scaled by running the process for longer durations or by "numbering up" (using multiple reactors in parallel).

Furthermore, improving the efficiency of downstream processing, such as crystallization and purification, is crucial for industrial scalability. Developing robust crystallization methods that yield a high-purity product directly from the reaction mixture can significantly reduce the need for extensive purification steps.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Structural Characterization (e.g., FT-IR, NMR Spectroscopy)

Spectroscopy is fundamental to the structural elucidation of 3-isobutylglutaric anhydride (B1165640), providing direct information about its functional groups and the connectivity of its atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 3-isobutylglutaric anhydride. The most prominent features in its IR spectrum are the characteristic absorptions of the cyclic anhydride moiety. Anhydrides typically display two distinct carbonyl (C=O) stretching bands resulting from symmetric and asymmetric vibrations. For this compound, a strong C=O stretching absorption is reported at 1724 cm⁻¹. googleapis.com The spectrum also shows sp³ C-H stretching vibrations around 2960-2980 cm⁻¹, corresponding to the isobutyl group and the pyran ring structure. googleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound with high confidence. researchgate.netrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, the signals corresponding to the protons on the heterocyclic ring and the isobutyl side chain are clearly resolved. A representative ¹H NMR spectrum recorded in deuterochloroform (CDCl₃) shows a doublet of doublets for the two axial and equatorial protons on the carbons adjacent to the anhydride carbonyls. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The most downfield signal corresponds to the carbonyl carbons of the anhydride group. researchgate.net The remaining signals correspond to the carbons of the pyran ring and the isobutyl side chain.

The following tables summarize the characteristic NMR spectral data for this compound.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
2.85 dd J₁ = 17, J₂ = 4.5 2H (CH₂) researchgate.net
2.42 dd J₁ = 17.1, J₂ = 10.2 2H (CH₂) nih.gov
~2.2 m - 1H (CH) researchgate.netnih.gov
~1.8 m - 1H (CH of isobutyl) researchgate.net
1.25 t - 2H (CH₂ of isobutyl) googleapis.com

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment Reference
166.5 C=O researchgate.net
43.1 CH₂ (ring) researchgate.net
36.2 CH (ring) nih.gov
35.4 CH₂ (isobutyl) researchgate.net
28.6 CH (isobutyl) nih.gov

Chromatographic Separation Methods for Purity and Isomer Analysis (e.g., GC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for detecting and quantifying any related impurities, including isomers.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile compounds. It is particularly useful for assessing the purity of 3-isobutylglutaric acid, the precursor to the anhydride. googleapis.comgoogle.com The analysis can identify isomeric impurities that may be carried through the synthesis. googleapis.com A common setup involves a fused silica (B1680970) capillary column with a flame ionization detector (FID). quickcompany.in For instance, the purity of 3-isobutylglutaric acid has been determined using a Perkin Elmer Elite-5 capillary column (30 m x 0.53 mm, 5 µm film thickness) with a temperature program starting at 100°C and ramping to 220°C. quickcompany.in

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the purity analysis of this compound and its derivatives, often in the context of pharmaceutical manufacturing where it is a key intermediate. Since the anhydride can hydrolyze back to 3-isobutylglutaric acid, many HPLC methods are developed to quantify the acid as a potential impurity in final drug products like pregabalin (B1679071). google.comusp.org A typical method employs a reverse-phase C18 column with a PDA detector. usp.org For example, the United States Pharmacopeia (USP) describes a method for analyzing pregabalin and its related compounds, including 3-isobutylglutaric acid, using an Inertsil ODS-3V C18 column (4.6 mm x 25.0 cm, 5 µm) with a gradient elution system. usp.orgglsciences.com

The table below outlines a representative HPLC method for the analysis of related impurities.

Table 3: Example HPLC Conditions for Analysis of 3-Isobutylglutaric Acid Impurity

Parameter Condition Reference
Column GL Sciences Inertsil ODS-3V C18, 4.6 mm x 25.0 cm, 5 µm usp.org
Mobile Phase A Ammonium (B1175870) phosphate (B84403) dibasic buffer (pH 6.50) usp.org
Mobile Phase B Methanol usp.org
Mobile Phase C Acetonitrile usp.org
Detection PDA at 215 nm usp.org
Column Temp. 50°C usp.org
Flow Rate 1.0 mL/min usp.org

| Elution | Gradient | usp.org |

Chiral Analytical Techniques for Enantiomeric Purity Determination

Since this compound is a prochiral molecule, its derivatives are often chiral. In syntheses aiming for a single enantiomer, such as for (S)-Pregabalin, determining the enantiomeric purity of intermediates is critical. semanticscholar.org This is typically achieved by chiral chromatography after converting the anhydride into a suitable chiral derivative.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for determining the enantiomeric purity of compounds derived from this compound. For example, the enantiomers of 3-isobutylglutaric acid monoamide (IBM), a direct product from the amination of the anhydride, can be separated and quantified. A study successfully separated S-IBM and R-IBM using a Chiralpak IG-3 column, with retention times of 11.5 min and 13.3 min, respectively, allowing for precise determination of enantiomeric excess. nih.gov

Chiral Gas Chromatography (GC)

Chiral GC is another valuable technique for enantiomeric purity assessment. A patent describes the use of a Chiraldex™ G-TA column (30 m x 0.25 mm) for the analysis of derivatized chiral intermediates related to pregabalin synthesis. google.com This method allows for the baseline separation of enantiomers, which is essential for quality control in an asymmetric synthesis process.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions at the molecular level. rsc.org For 3-isobutylglutaric anhydride (B1165640), DFT calculations are crucial for modeling reaction mechanisms, particularly in reactions involving nucleophilic attack, such as its desymmetrization. These calculations help in understanding the electron density distribution within the molecule, which in turn reveals the preferential sites for nucleophilic attack.

In the context of its synthesis or subsequent reactions, DFT can be used to map out the entire reaction pathway. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. researchgate.netmdpi.com The transition state is a high-energy, transient species that represents the energy barrier for a reaction. By calculating the activation energy—the energy difference between the reactants and the transition state—researchers can quantitatively predict reaction rates and understand how factors like catalysts or solvent influence the reaction. mdpi.com

For instance, in the organocatalytic desymmetrization of meso-glutaric anhydrides, DFT studies have provided detailed insights into the observed enantioselectivity. researchgate.net These computational models can help rationalize how a chiral catalyst interacts with the anhydride to favor the formation of one enantiomer over the other. researchgate.net The calculations can model the non-covalent interactions between the substrate and the catalyst in the transition state, explaining the stereochemical outcome.

Table 1: Application of DFT in Analyzing Reaction Mechanisms

Computational AspectInsight Provided for 3-Isobutylglutaric Anhydride
Electron Density Distribution Predicts the most electrophilic sites (carbonyl carbons) for nucleophilic attack.
Transition State Modeling Elucidates the geometry and energy of the highest-energy point along the reaction coordinate.
Activation Energy Calculation Quantifies the energy barrier for reactions, allowing for the prediction of reaction kinetics.
Reaction Pathway Analysis Maps the complete energy landscape of a reaction, including all intermediates.
Catalyst-Substrate Interaction Models the interactions responsible for rate acceleration and stereoselectivity in catalyzed reactions.

Stereochemical Prediction and Enantioselectivity Modeling

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, and this compound is a key prochiral starting material for synthesizing important chiral molecules. Computational modeling, particularly using DFT, plays a significant role in predicting and explaining the stereochemical outcomes of its reactions. researchgate.net

The most notable application is in the asymmetric desymmetrization of the anhydride. In this process, a chiral reagent or catalyst selectively reacts with one of the two identical carbonyl groups, leading to a chiral product. DFT calculations have been successfully employed to model the transition states of these reactions, particularly in the alcoholysis catalyzed by bifunctional Cinchona-based sulfonamide organocatalysts. researchgate.net

These computational studies can construct detailed transition state models that account for the observed stereoselectivity. By comparing the energies of the different possible transition states leading to the (R) or (S) product, researchers can predict which enantiomer will be formed preferentially. The model that corresponds to the experimentally observed major enantiomer is typically the one with the lower calculated transition state energy. These models provide a rational basis for designing more selective catalysts and optimizing reaction conditions.

The utility of this approach has been demonstrated in the synthesis of (S)-pregabalin, where the enantioselective opening of the this compound ring is a critical step. researchgate.net

Table 2: Computational Approaches to Modeling Enantioselectivity

Modeling TechniqueApplication to this compoundKey Findings
DFT Transition State Search Modeling the alcoholysis reaction with chiral catalysts. researchgate.netIdentification of the lowest energy transition state, which correctly predicts the major enantiomer formed.
Global Minimum Energy Structures Initial structures for DFT are often found using molecular mechanics computations. Provides starting conformations for more accurate quantum mechanical calculations.
Catalyst Design Computational screening of potential catalysts.Informs the rational design of new catalysts with potentially higher enantioselectivity.

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape in different environments (e.g., in solution). mdpi.comnih.gov

For this compound, MD simulations can provide insights into its conformational landscape. The six-membered ring of the anhydride is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. MD simulations can explore the relative energies of these conformers and the barriers to interconversion between them. mdpi.com This conformational flexibility can be crucial for its reactivity, as different conformers may present the reactive sites differently to an incoming nucleophile or a catalyst's active site. nih.gov

Furthermore, MD simulations are invaluable for studying the interaction of this compound and its derivatives with larger biological systems, such as enzymes. nih.gov For example, studies on the enzymatic desymmetrization of the related compound 3-isobutyl glutarimide (B196013) have used MD simulations to investigate the structural properties and stability of the enzyme-substrate complex. Such simulations can analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different parts of the system. fortunejournals.combiorxiv.org This information is vital for understanding the enzyme's mechanism and for engineering improved biocatalysts.

Table 3: Parameters Analyzed in MD Simulations

ParameterDescriptionRelevance to this compound System
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of superimposed structures over time, indicating structural stability. fortunejournals.comAssesses the stability of the anhydride's conformation or its complex with a catalyst/enzyme.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues from their average position, indicating flexibility. fortunejournals.comIdentifies flexible regions of the anhydride ring or interacting enzyme, which can be important for binding and catalysis.
Radius of Gyration (Rg) A measure of the compactness of a structure. nih.govTracks conformational changes, such as the opening or closing of a binding pocket in an enzyme.
Conformational Clustering Groups similar structures from the simulation trajectory to identify dominant conformations. nih.govReveals the most populated conformational states of the anhydride in a given environment.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The enantioselective synthesis of pregabalin (B1679071) often involves the asymmetric desymmetrization of 3-isobutylglutaric anhydride (B1165640). researchgate.net A significant area of ongoing research is the development of advanced catalytic systems to improve this key transformation. While classical methods exist, the focus has shifted towards more sophisticated catalysts that offer higher enantiomeric excess (ee), yield, and operational simplicity under milder conditions.

Organocatalysis has emerged as a particularly fruitful area. Cinchona alkaloids, such as quinine (B1679958) and its derivatives, have been extensively studied for the alcoholysis of 3-isobutylglutaric anhydride. researchgate.netresearchgate.net Research has shown that catalyst loading and the choice of nucleophile (e.g., benzyl (B1604629) alcohol vs. cinnamyl alcohol) can significantly influence both the yield and the stereochemical outcome of the reaction. researchgate.net For instance, quinine-mediated desymmetrization using cinnamyl alcohol has been identified as a key step in an enantioselective synthesis of (S)-pregabalin. researchgate.netresearchgate.net Further innovations include the development of chiral bifunctional sulfonamide-based alkaloid organocatalysts, which represent a new class of promising catalysts for these transformations. researchgate.net

Beyond organocatalysts, research into metal-based catalytic systems is also active. Chiral rhodium catalysts have been employed for the asymmetric reduction of intermediates derived from this compound. zbjimg.com Additionally, while the use of aluminum salen catalysts in conjugate addition reactions has been explored, challenges related to the use of highly poisonous reagents like hydrogen cyanide sources make them less practical for large-scale industrial production. googleapis.com Future work will likely focus on developing non-toxic and highly efficient metal-based systems. Another approach involves the use of phase transfer catalysts, such as Dodecyl trimethyl ammonium (B1175870) chloride and triethylamine, which have been shown to improve the efficiency of condensation reactions in the synthesis of 3-isobutylglutaric acid monoamides, precursors derived from the anhydride. google.com

Catalyst TypeSpecific Catalyst/SystemApplicationKey FindingsReference(s)
Organocatalyst Quinine / Quinidine (B1679956)Asymmetric desymmetrization of this compoundStereochemical outcome depends on catalyst loading; effective for producing chiral hemiester intermediates for pregabalin. researchgate.netzbjimg.com
Organocatalyst Chiral Sulfonamide-based AlkaloidsEnantioselective methanolysisEmerging class of bifunctional catalysts for asymmetric synthesis. researchgate.net
Metal Catalyst Chiral Rhodium CatalystAsymmetric reduction of derivativesUsed in the synthesis of chiral cyanocarboxylic acid salts, key intermediates for pregabalin. zbjimg.com
Phase Transfer Catalyst Triethylamine, TBAH, etc.Condensation reactions for precursorsImproves reaction efficiency and yield under mild conditions, offering an environmentally friendly route. google.com

Biomimetic Approaches to this compound Transformations

Biocatalysis, which uses enzymes to perform chemical transformations, offers a powerful biomimetic strategy for achieving high selectivity under environmentally benign conditions. This approach is increasingly being explored for the transformation of this compound and its derivatives.

A notable development is the use of enzymes for the stereoselective ring-opening of 3-isobutylglutarimide, a compound directly synthesized from the anhydride. googleapis.com This biocatalytic method can directly yield (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, a key chiral intermediate for pregabalin, with high optical purity. This process eliminates the need for classical resolution steps, thereby reducing costs and improving production efficiency. googleapis.com Lipases, such as those from Pseudomonas fluorescens, are another class of enzymes being investigated. nih.gov While not directly applied to the anhydride in the provided context, lipase-mediated resolution is a well-established technique for producing enantiomerically pure pharmaceuticals and has been used for related intermediates, achieving high enantioselectivity. nih.gov

Furthermore, nitrilase enzymes have been successfully screened for the desymmetrization of 3-isobutylglutaronitriles, which are structurally related precursors. researchgate.net This highlights the potential for applying a broader range of enzymes to intermediates in the synthetic pathway of pregabalin that starts from this compound. Future research is expected to focus on enzyme engineering and the immobilization of enzymes to enhance their stability, reusability, and efficiency at higher substrate concentrations, making biocatalytic routes more viable for industrial-scale production. nih.gov

Investigation of New Synthetic Targets Beyond Established Pharmaceutical Intermediates

While the synthesis of pregabalin remains the primary application of this compound, its structure as a prochiral cyclic anhydride makes it a valuable building block for other complex molecules. Research is beginning to explore its potential for synthesizing new synthetic targets beyond this well-established use.

The methodologies developed for the asymmetric desymmetrization of this compound can be adapted to produce a variety of chiral hemiesters. These intermediates can, in turn, be converted into other bioactive molecules. For example, similar strategies using other cyclic anhydrides have been employed to synthesize (R)- and (S)-baclofen hydrochlorides, an antispasticity agent, and analogues of Brefeldin A, a potential antiviral and anticancer agent. researchgate.net This suggests that this compound could serve as a starting point for novel derivatives in these therapeutic classes.

The inherent reactivity of the anhydride allows it to participate in various reactions, including acylation and cyclization, to form diverse intermediates. By exploring different nucleophiles for the ring-opening reaction and subsequent chemical modifications, a wide array of chiral glutaric acid derivatives can be accessed. These derivatives are valuable scaffolds in medicinal chemistry for developing new drugs targeting a range of conditions, potentially including antideementia agents, protease inhibitors, and antipsychotics. The future in this area lies in leveraging the chirality introduced via the anhydride to construct complex and novel molecular architectures for new therapeutic purposes.

Integration into Sustainable Production Cycles and Circular Economy Initiatives

Efforts are being made to develop "green" and efficient synthesis methods for its primary product, pregabalin, which inherently involves the anhydride's reaction steps. google.com This includes the development of solvent-free reaction conditions, such as the reaction of the anhydride with aqueous ammonia (B1221849) without an organic solvent, which simplifies the process and reduces pollution. epo.org The use of less hazardous reagents, such as replacing thionyl chloride with acetic anhydride for the cyclization of 3-isobutylglutaric acid to the anhydride, is another area of focus. google.comgoogleapis.com

A key aspect of the circular economy is the reduction and reuse of waste. mdpi.com In the context of asymmetric synthesis starting from this compound, a significant challenge is the 50% theoretical loss of the undesired enantiomer during resolution. google.com Future research is aimed at developing efficient methods for recycling these unwanted isomers. One patented process describes a method for recovering and crystallizing the unwanted intermediate and converting it back to 3-isobutylglutaric acid, which can then be dehydrated to regenerate the starting anhydride. googleapis.com This creates a closed-loop system that minimizes waste and maximizes atom economy. googleapis.comicmagroup.org Integrating such recycling protocols and greener reaction conditions into the production lifecycle of chemicals derived from this compound is a critical step towards achieving a more sustainable and circular chemical manufacturing process. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isobutylglutaric anhydride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate, followed by cyclization using acetic anhydride as a dehydrating agent. Optimization includes adjusting reaction temperature (e.g., increasing from 80°C to 110°C improved yields from 65% to 74%) and using triethylamine (TEA) as a catalyst to accelerate coupling steps . For reproducibility, ensure anhydrous conditions and monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, while Infrared (IR) spectroscopy identifies functional groups (e.g., anhydride C=O stretching at ~1800 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via melting point analysis (122–126°C for related anhydrides) .

Q. How does this compound stability vary under different storage conditions?

  • Methodological Answer : The compound is moisture-sensitive; store under inert gas (e.g., argon) in sealed containers at –20°C. Conduct accelerated stability studies by exposing samples to humidity (40–80% RH) and monitoring degradation via TLC or NMR. Related anhydrides show hydrolysis to dicarboxylic acids in aqueous environments .

Q. What role does this compound play in multi-step organic syntheses, such as pharmaceutical intermediates?

  • Methodological Answer : It serves as a precursor in Pregabalin synthesis via Hofmann rearrangement. Key steps include ammonolysis to form 3-(carbamoylmethyl)-5-methylhexanoic acid, followed by asymmetric ring-opening. Document each intermediate’s characterization (e.g., chiral HPLC for enantiomeric excess) to ensure batch consistency .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, revealing preferential attack at the less sterically hindered carbonyl group. Experimental validation involves reacting the anhydride with controlled equivalents of nucleophiles (e.g., amines) and analyzing products via LC-MS .

Q. How can researchers resolve contradictions in published data on anhydride reactivity across solvent systems?

  • Methodological Answer : Conduct comparative studies using polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess reaction rates and byproduct formation. Apply multivariate analysis (e.g., PCA) to identify solvent polarity and dielectric constant as key variables. Cross-reference with thermodynamic data (ΔG‡) from calorimetry .

Q. What computational tools are suitable for predicting this compound’s physicochemical properties?

  • Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models and software like Gaussian or COSMOtherm to predict solubility, logP, and hydrolysis kinetics. Validate predictions experimentally via shake-flask solubility tests and kinetic monitoring under controlled pH .

Q. How should experimental designs be structured to investigate the anhydride’s role in enzyme-catalyzed reactions?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach, varying molar ratios (e.g., 1:1 to 1:5 anhydride-to-enzyme), temperature (30–60°C), and agitation rates. Use response surface methodology (RSM) to optimize conversion efficiency. Monitor enzyme activity via spectrophotometric assays (e.g., NADH depletion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.